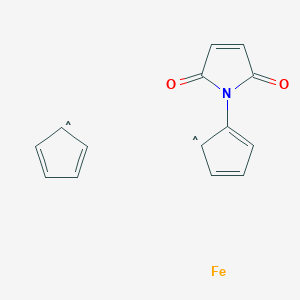

N-(Ferrocenyl)maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(Ferrocenyl)maleimide” is a compound used for HPLC derivatization . It is also known as Maleimidoferrocene . The empirical formula of this compound is C14H11FeNO2 and it has a molecular weight of 281.09 .

Synthesis Analysis

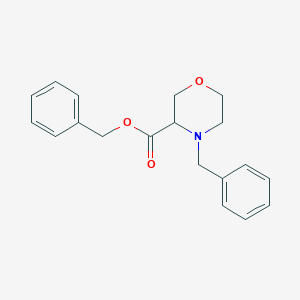

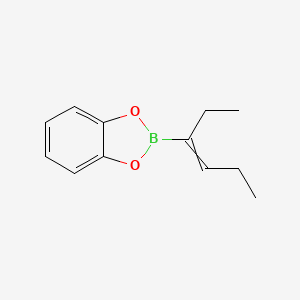

The synthesis of ferrocenyl derivatives has been achieved through various methods. For instance, the Pd-assisted Suzuki–Miyaura coupling method has been used to synthesize ferrocenyl–naphthoquinone derivatives .

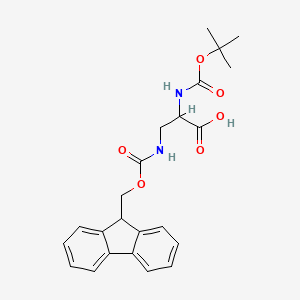

Molecular Structure Analysis

The molecular structure of “N-(Ferrocenyl)maleimide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Ferrocene derivatives have been synthesized by various reactions, including the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .

Scientific Research Applications

Polymer Chemistry: Redox Dynamic Polymers and Dendrimers

“N-(Ferrocenyl)maleimide” plays a significant role in polymer chemistry, particularly in the synthesis of redox dynamic polymers and dendrimers. These polymers exhibit unique properties due to the incorporation of ferrocene units, which can undergo reversible oxidation and reduction. This redox activity can be harnessed to create stimuli-responsive materials that change their properties in response to electrical signals, making them ideal for applications in smart coatings, drug delivery systems, and self-healing materials .

Materials Science: Bioreceptors

In materials science, “N-(Ferrocenyl)maleimide” derivatives are used as bioreceptors. These compounds can selectively bind to target molecules, enabling their use in sensors and assays. The ferrocene moiety provides a stable redox-active center that can transduce a binding event into a measurable electrochemical signal. This makes them particularly useful in the development of biosensors for detecting biomarkers of diseases or environmental pollutants .

Pharmacology: Drug Development

The pharmacological applications of “N-(Ferrocenyl)maleimide” are vast. Its derivatives have been explored for their potential in developing new drugs with anticancer, antiviral, and antimicrobial properties. The ferrocene component can enhance the bioactivity of these compounds, offering a novel approach to drug design that exploits the unique properties of organometallic chemistry .

Biochemistry: Chemosensors

“N-(Ferrocenyl)maleimide” is also significant in biochemistry for the development of chemosensors. These sensors can detect specific chemical changes within biological systems. The ferrocene moiety acts as a redox-active reporter that can signal the presence of specific ions or molecules, such as glucose or dopamine, which is crucial for monitoring metabolic processes and diagnosing diseases .

Electrochemistry: Electrochemical Sensors

In the field of electrochemistry, “N-(Ferrocenyl)maleimide” derivatives are utilized in the fabrication of electrochemical sensors. These sensors exploit the reversible electrochemical properties of ferrocene to detect various analytes. They are particularly useful for environmental monitoring and quality control in industrial processes, where they can detect heavy metals and other contaminants with high sensitivity and selectivity .

Nonlinear Optics: Optical Materials

Lastly, “N-(Ferrocenyl)maleimide” finds applications in nonlinear optics. Ferrocene’s unique electronic structure allows it to interact with light in ways that can be exploited to create materials with novel optical properties. These materials are of interest for developing components in photonic devices, such as optical switches and modulators, which are essential for advanced communication technologies .

Future Directions

Ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . Therefore, “N-(Ferrocenyl)maleimide” and its derivatives could potentially be explored in these areas in the future.

Mechanism of Action

Target of Action

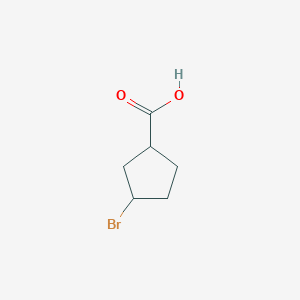

N-(Ferrocenyl)maleimide is an organometallic compound that has been found to interact with Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a naturally occurring compound with a wide range of biological activities.

Mode of Action

It’s known that maleimides, the class of compounds to which n-(ferrocenyl)maleimide belongs, can form covalent bonds with thiols . This suggests that N-(Ferrocenyl)maleimide may bind to its target through a thiol group, leading to changes in the target’s function .

Result of Action

It’s suggested that it may disrupt cell wall biosynthesis in fungi, leading to increased cell membrane permeability and potential cell death .

Action Environment

The action of N-(Ferrocenyl)maleimide can be influenced by various environmental factors. For instance, ferrocene-based compounds, including N-(Ferrocenyl)maleimide, are known to be stable in the presence of water and air . They can migrate from their original location, which could potentially affect their action .

properties

InChI |

InChI=1S/C9H6NO2.C5H5.Fe/c11-8-5-6-9(12)10(8)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRQOGNZONJGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)N2C(=O)C=CC2=O.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FeNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Ferrocenyl)maleimide | |

CAS RN |

96483-68-0 |

Source

|

| Record name | N-Ferrocenyl-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)

![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)

![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)

![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)